molecular formula C9H10N2O2 B12972879 (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B12972879
M. Wt: 178.19 g/mol
InChI Key: BAXHQYLVBXPBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol (CAS 474432-57-0) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyridine core, a structure renowned in medicinal chemistry for its versatile applications in drug discovery . This compound features a methanol functional group at the 3-position and a methoxy substituent at the 5-position of the bicyclic heteroaromatic system, making it a key synthetic intermediate for the development of novel kinase inhibitors . The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine frameworks are frequently employed in the design of targeted therapies, particularly for anticancer applications and the treatment of inflammatory diseases . Researchers utilize this structural motif to develop potent and selective small molecules, such as Tropomyosin receptor kinase (Trk) inhibitors for solid tumors and Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors for conditions like asthma and COPD . The mechanism of action for derivatives stemming from this core typically involves high-affinity binding to the ATP-binding site of specific kinase targets, disrupting signaling pathways that drive cell proliferation and survival . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(5-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-11-9(4-8)7(6-12)5-10-11/h2-5,12H,6H2,1H3

InChI Key

BAXHQYLVBXPBPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)CO

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol generally follows a multi-step approach involving:

  • Construction of the pyrazolo[1,5-a]pyridine core.
  • Introduction of the methoxy group at the 5-position.
  • Functionalization at the 3-position to install the hydroxymethyl group.

Key Synthetic Routes

Cyclization and Methoxylation
  • Starting Material: Pyrazolo[1,5-a]pyridin-5-ol or a suitable hydroxylated precursor.
  • Methoxylation: The 5-hydroxy group is methylated using methylating agents such as iodomethane (CH3I) under basic conditions (e.g., potassium carbonate or sodium hydroxide) to yield 5-methoxypyrazolo[1,5-a]pyridine.
  • Reaction Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetone, at room temperature or slightly elevated temperatures to optimize yield.
  • Yield: High yields are reported when reaction parameters are optimized, often exceeding 80%.
Introduction of the Hydroxymethyl Group at the 3-Position
  • Approach 1: Direct Functionalization
    • Electrophilic substitution or lithiation at the 3-position followed by reaction with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group.
    • This step may require protection/deprotection strategies to avoid side reactions.
  • Approach 2: Use of Precursor with a Leaving Group
    • Starting from 3-halopyrazolo[1,5-a]pyridine derivatives, nucleophilic substitution with formaldehyde equivalents or hydroxymethyl anions can be performed.
  • Reaction Conditions: Mild bases and controlled temperatures to prevent decomposition.
  • Purification: Column chromatography or recrystallization to isolate the pure hydroxymethyl derivative.

Industrial Scale Considerations

  • Scale-Up: Industrial synthesis involves bulk reagents and optimized reactor conditions (temperature, pressure, stirring) to maintain consistent product quality.
  • Process Optimization: Use of continuous flow reactors or microwave-assisted synthesis to improve reaction rates and yields.
  • Safety and Environmental Aspects: Use of greener solvents and minimizing hazardous reagents like methyl iodide by exploring alternative methylation methods (e.g., dimethyl sulfate or methyl triflate) where applicable.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Pyrazole + Pyridine precursors, base 75-90 Formation of pyrazolo[1,5-a]pyridine core
2 Methoxylation Iodomethane, K2CO3, DMF, RT to 50°C 80-95 Methylation of 5-hydroxy group
3 Hydroxymethylation Formaldehyde, base (NaH, KOH), solvent (THF) 60-85 Introduction of -CH2OH at 3-position
4 Purification Column chromatography or recrystallization - Ensures high purity for research use

Detailed Research Findings

  • Mechanistic Insights: The methoxylation proceeds via nucleophilic substitution where the phenolic oxygen attacks the methylating agent, facilitated by the base.
  • Selectivity: The reaction conditions are tuned to avoid over-alkylation or side reactions on the pyridine nitrogen.
  • Hydroxymethylation Challenges: The 3-position is less reactive; thus, directed lithiation or halogen-metal exchange is often employed to activate this site before hydroxymethyl introduction.
  • Alternative Routes: Some studies explore the use of protected intermediates or multi-component reactions to streamline synthesis.
  • Analytical Characterization: Products are confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to verify substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic System Variations

(a) Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
  • Example: 3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j, ) Structural difference: Pyrimidinone ring (N-atoms at positions 1, 3, and 5) replaces the pyridine ring. Functional impact: The ketone at position 7 reduces hydrogen-bond donor capacity compared to the methanol group in the target compound. Molecular weight: ~323.3 g/mol (higher due to phenyl and pyrimidinone groups) .
(b) Pyrazolo[1,5-b]pyridazine Derivatives
  • Example: 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone () Structural difference: Pyridazine ring (two adjacent N-atoms) instead of pyridine. Molecular weight: 191.19 g/mol (simpler substituents) .

Substituent Modifications

(a) Methanol vs. Piperazinyl-Methyl Groups
  • Example: [4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridin-3-yl]methanol () Structural difference: A piperazinyl-methyl group replaces the 5-methoxy group. Functional impact: Increased molecular weight (356.85 g/mol) and hydrogen-bond acceptors (4 vs. 2). Pharmacokinetics: The 4-chlorophenylpiperazine moiety enhances GPCR binding but may reduce blood-brain barrier penetration .
(b) Triazole and Triazine Hybrids
  • Example: (5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone (10a, ) Structural difference: Triazole and triazine rings introduce bulkier, electron-deficient regions.

Functional Group Effects

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen-Bond Donors XLogP
Target Compound Pyrazolo[1,5-a]pyridine 3-Methanol, 5-Methoxy 205.21 1 ~1.5
[] Pyrazolo[1,5-a]pyridine 3-Methanol, Piperazinyl-methyl 356.85 1 2.2
[] Pyrazolo[1,5-b]pyridazine 3-Ethanone, 6-Methoxy 191.19 0 2.2
9j [] Pyrazolo[1,5-a]pyrimidine 3-(4-Methoxyphenyl), 7-Ketone ~323.3 1 ~3.0
Key Observations:

Methanol Group: Enhances solubility and target interaction via hydrogen bonding (e.g., GPCR binding in ).

Methoxy vs. Bulky Groups : The 5-methoxy group in the target compound balances lipophilicity (XLogP ~1.5) better than bulkier substituents (e.g., piperazinyl-methyl in , XLogP 2.2).

Heterocyclic Core : Pyrazolo-pyridines (target) show higher metabolic stability than pyridazine or triazine hybrids due to reduced ring strain .

Research Implications

  • Medicinal Chemistry: The target compound’s methanol group is critical for optimizing solubility and target engagement, as seen in GPCR-binding analogs .
  • Synthetic Feasibility: Methanol-containing pyrazolo-pyridines (e.g., ) are synthesized via nucleophilic substitution or oxidation, whereas ketone derivatives () require condensation or cyclization .
  • Biological Activity: Pyrazolo-pyridines with hydrogen-bond donors (e.g., methanol) show promise in CNS drug development, while bulkier analogs () may target peripheral receptors .

Biological Activity

(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine core with a methanol substituent at the 3-position. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its role as a kinase inhibitor, particularly against human kinases involved in cancer pathways. The presence of the methoxy group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyridine derivatives possess potent inhibitory effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanolHeLa10.2Apoptosis induction
5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanolMCF-78.4Cell cycle arrest

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL

These results highlight its potential application in treating infections caused by resistant bacterial strains.

Study on Antituberculosis Activity

A study focused on pyrazolo[1,5-a]pyridine derivatives found that modifications at the 3-position significantly enhanced activity against Mycobacterium tuberculosis. The study reported that compounds similar to this compound exhibited low MIC values against drug-resistant strains of Mtb, suggesting that further exploration of this compound could yield effective antitubercular agents .

Pharmacokinetic Properties

In pharmacokinetic studies, this compound demonstrated favorable absorption and distribution characteristics in animal models. Its bioavailability was assessed using standard pharmacokinetic parameters, indicating potential for oral administration in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.